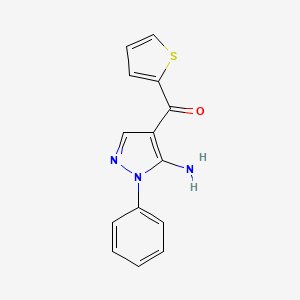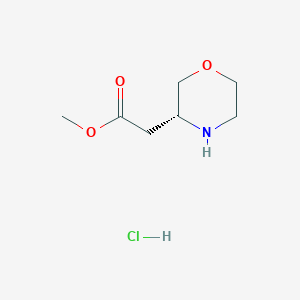
(2E)-1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one, also known as 3-Fluoro-2E-1-(3,4-dimethylphenyl)prop-2-en-1-one, is a synthetic compound with a wide range of potential applications in scientific research. It is a highly versatile compound with a unique molecular structure, which makes it suitable for a variety of research applications.
Mechanism of Action
The exact mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one1-(3,4-dimethylphenyl)prop-2-en-1-one is not known. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. These enzymes are involved in the synthesis of prostaglandins and leukotrienes, which are important mediators of inflammation. By inhibiting the activity of these enzymes, (2E)-1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one1-(3,4-dimethylphenyl)prop-2-en-1-one is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one1-(3,4-dimethylphenyl)prop-2-en-1-one are not well understood. However, studies have shown that the compound has anti-inflammatory and analgesic effects. It is thought to reduce inflammation by inhibiting the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the synthesis of prostaglandins and leukotrienes. Additionally, (2E)-1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one1-(3,4-dimethylphenyl)prop-2-en-1-one has been shown to reduce the production of reactive oxygen species, which are involved in the development of oxidative stress.
Advantages and Limitations for Lab Experiments
The main advantage of using (2E)-1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one1-(3,4-dimethylphenyl)prop-2-en-1-one in laboratory experiments is its versatility. The compound can be used in a variety of different reactions and can be used to synthesize a wide range of compounds. Additionally, the compound is easy to synthesize and is relatively inexpensive. However, the compound is not very stable and is sensitive to light, heat, and air, which can limit its use in certain experiments.
Future Directions
The potential future directions for (2E)-1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one1-(3,4-dimethylphenyl)prop-2-en-1-one are numerous. Further research is needed to determine the exact mechanism of action of the compound and to explore its potential as an anti-inflammatory and analgesic agent. Additionally, the compound could be used in the synthesis of novel compounds for use in pharmaceuticals, agrochemicals, and other applications. Finally, further research is needed to explore the potential of (2E)-1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one1-(3,4-dimethylphenyl)prop-2-en-1-one as a catalyst in organic synthesis.
Synthesis Methods
The synthesis of (2E)-1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one1-(3,4-dimethylphenyl)prop-2-en-1-one can be achieved through a number of different methods. The most common method of synthesis involves the reaction of 3-fluorophenol with 3,4-dimethylbenzaldehyde in aqueous acetic acid. This reaction is carried out at a temperature of 80°C for 24 hours to yield (2E)-1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one1-(3,4-dimethylphenyl)prop-2-en-1-one. Other methods of synthesis include the reaction of 3-fluorophenol with dimethylbenzyl alcohol in acetic acid and the reaction of 3-fluorophenol with dimethylbenzyl chloride in aqueous acetic acid.
Scientific Research Applications
(2E)-1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one1-(3,4-dimethylphenyl)prop-2-en-1-one has a wide range of potential applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including 3-fluoro-2E-1-(3,4-dimethylphenyl)propan-1-ol, 3-fluoro-2E-1-(3,4-dimethylphenyl)propan-2-ol, and 3-fluoro-2E-1-(3,4-dimethylphenyl)prop-2-en-1-one. It is also used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug ibuprofen and the anticonvulsant drug lamotrigine. Additionally, (2E)-1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one1-(3,4-dimethylphenyl)prop-2-en-1-one is used in the synthesis of agrochemicals, such as herbicides and insecticides.
properties
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO/c1-12-6-8-15(10-13(12)2)17(19)9-7-14-4-3-5-16(18)11-14/h3-11H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPWBWMKWOPULU-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343712.png)








![(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene](/img/structure/B6343777.png)
